molecular formula C9H9N3O B13116667 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide

Cat. No.: B13116667
M. Wt: 175.19 g/mol
InChI Key: RMASJQWGRJXASP-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to an acetamide group. This structure combines the electron-rich pyrazole and pyridine moieties, which are known to enhance binding affinity in medicinal chemistry and radiopharmaceutical applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetamide

InChI

InChI=1S/C9H9N3O/c10-9(13)5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6H,5H2,(H2,10,13)

InChI Key

RMASJQWGRJXASP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of a base to generate the pyridine N-imine in situ, and the subsequent cycloaddition is carried out under mild conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, substituents, and applications of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide and related compounds:

Compound Name Core Structure Key Substituents Applications/Activity Reference
2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide Pyrazolo[1,5-a]pyridine Acetamide at C3 position Not explicitly stated (inferred for CNS/imaging)
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide Radiolabeling (TSPO ligand for PET imaging)
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl, diethylacetamide Enhanced blood-brain barrier penetration
N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl] hydrazones Pyrazole-quinazoline hybrid Varied arylaldehyde hydrazones Antimicrobial (e.g., wheat fusarium)
2-(6-Benzyl-...phenyl)acetamide Pyrazolo[1,5-a]pyrimidine Benzyl, sulfanyl, 3-methylphenyl Unknown (structural complexity suggests metabolic stability focus)
2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide Imidazo[1,5-a]pyridine Piperidinylmethyl group Potential CNS targeting (e.g., acetylcholine receptors)
Key Observations:
  • Core Heterocycle Influence: Pyrazolo[1,5-a]pyridine/pyrimidine cores (e.g., F-DPA, DPA-714) are optimized for translocator protein (TSPO) binding, critical in neuroinflammation imaging . In contrast, the imidazo[1,5-a]pyridine derivative () may target different receptors due to altered electronic properties. The pyrazole-quinazoline hybrid () demonstrates antimicrobial activity, highlighting the role of fused nitrogenous systems in disrupting microbial pathways .
  • Substituent Effects :

    • Fluorine-containing groups (e.g., 4-fluorophenyl in F-DPA) improve lipophilicity and radiolabeling efficiency for PET tracers .
    • The sulfanyl group in ’s compound may enhance metabolic stability or metal chelation, though specific data is lacking .
  • Biological Activity: Antimicrobial activity in ’s hydrazone derivatives (e.g., 50 μg/mL inhibition of wheat fusarium) suggests that acetamide-linked heterocycles can be tailored for agrochemical applications .

Challenges and Opportunities

  • Activity Gaps : While pyrazolo[1,5-a]pyrimidines are well-studied in imaging, the pyridine variant (target compound) requires empirical validation to confirm hypothesized CNS applications.

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